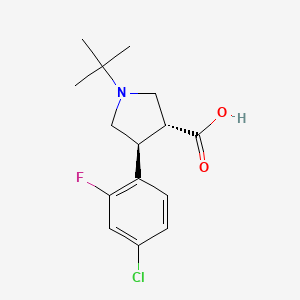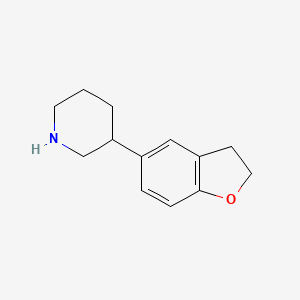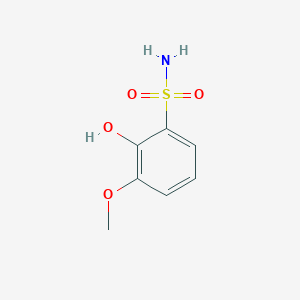![molecular formula C14H16O B13582559 3-(4-Methylphenyl)spiro[3.3]heptan-1-one](/img/structure/B13582559.png)
3-(4-Methylphenyl)spiro[3.3]heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure, which includes a spiro[33]heptane core substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)spiro[3.3]heptan-1-one can be achieved through several methods. One notable approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. This reaction proceeds via a strain-relocating semipinacol rearrangement in the presence of acid, leading to the formation of the spiro[3.3]heptan-1-one core .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methylphenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)spiro[3.3]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Spiro[3.3]heptane derivatives: Compounds with similar spirocyclic cores but different substituents.
Phenyl-substituted spiro compounds: Compounds with phenyl groups attached to spirocyclic structures.
Uniqueness: 3-(4-Methylphenyl)spiro[3.3]heptan-1-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C14H16O |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C14H16O/c1-10-3-5-11(6-4-10)12-9-13(15)14(12)7-2-8-14/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
CYNHCHOCSBAZKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=O)C23CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)







